rac-4-methylcyclohexane-1-carbaldehyde, trans

Catalog No.
S6558329
CAS No.
7133-05-3
M.F
C8H14O
M. Wt
126.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-4-methylcyclohexane-1-carbaldehyde, trans

CAS Number

7133-05-3

Product Name

rac-4-methylcyclohexane-1-carbaldehyde, trans

Molecular Formula

C8H14O

Molecular Weight

126.2

Rac-4-methylcyclohexane-1-carbaldehyde, commonly referred to as trans-4-methylcyclohexanecarbaldehyde or p-menthanal, is a synthetic organic compound characterized by a cyclohexane ring with a methyl group at the 4th position and a formyl group (CHO) at the 1st position. This compound exists as a racemic mixture of its enantiomers, (R)-p-menthanal and (S)-p-menthanal, due to the presence of a chiral carbon atom. The "rac" prefix indicates that it contains equal amounts of both enantiomers, which differ in spatial arrangement and can exhibit different properties .

The molecular formula for rac-4-methylcyclohexane-1-carbaldehyde is C8H14O, with a molecular weight of approximately 126.196 g/mol. It is known for its minty odor, making it valuable in the flavor and fragrance industries .

The mechanism of action of rac-4-methylcyclohexane-1-carbaldehyde is not extensively studied in scientific research. However, due to its structural similarity to menthol, it is expected to interact with olfactory receptors in the nose, leading to the perception of a minty odor [].

Typical for aldehydes. Key reactions include:

  • Nucleophilic Addition: The carbonyl group (C=O) can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids when treated with oxidizing agents.
  • Condensation Reactions: It can also participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.

For example, a simplified reaction pathway can be represented as:

text
C6H10 + CO + H2 -> rac-C6H11CHO

This indicates the conversion of 4-methylcyclohexene into rac-4-methylcyclohexane-1-carbaldehyde using carbon monoxide and hydrogen.

Various methods exist for synthesizing rac-4-methylcyclohexane-1-carbaldehyde:

  • From 4-Methylcyclohexanol: This method involves oxidizing 4-methylcyclohexanol using an oxidizing agent to yield rac-4-methylcyclohexane-1-carbaldehyde.
  • Carbonylation of Alkenes: The compound can be synthesized through carbonylation reactions involving alkenes like 4-methylcyclohexene in the presence of carbon monoxide and hydrogen.
  • Grignard Reactions: Another approach could involve Grignard reagents reacting with carbonyl compounds to form alcohols that can subsequently be oxidized to aldehydes.

These methods highlight the versatility in synthesizing this compound from readily available precursors .

Rac-4-methylcyclohexane-1-carbaldehyde finds applications primarily in:

  • Flavoring Agents: Due to its pleasant minty aroma, it is used in food products as a flavoring agent.
  • Fragrance Industry: It serves as an ingredient in perfumes and scented products.
  • Chemical Intermediates: This compound acts as a precursor for synthesizing other organic compounds in chemical research and industrial applications .

Interaction studies involving rac-4-methylcyclohexane-1-carbaldehyde often focus on its sensory properties and how it interacts with olfactory receptors. Although specific interaction studies are scarce, compounds with similar structures typically exhibit interactions that influence taste and smell perception. Understanding these interactions is crucial for optimizing its use in flavoring and fragrance formulations.

Rac-4-methylcyclohexane-1-carbaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Rac-4-Methylcyclohexane-1-carbaldehydeC8H14OMinty odor; used in flavors/fragrances
MentholC10H20OKnown for cooling sensation; analgesic properties
3-Cyclohexene-1-carboxaldehydeC8H12OSimilar structure; different functional groups
4-MethylbenzaldehydeC8H8OAromatic compound; used in organic synthesis

Rac-4-methylcyclohexane-1-carbaldehyde's unique combination of structural features and sensory properties distinguishes it from these similar compounds, particularly in its application within flavoring and fragrance contexts .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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